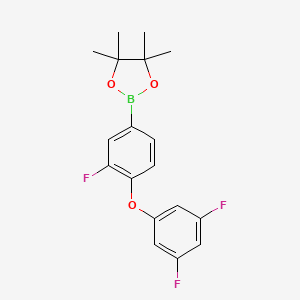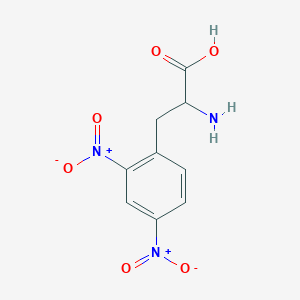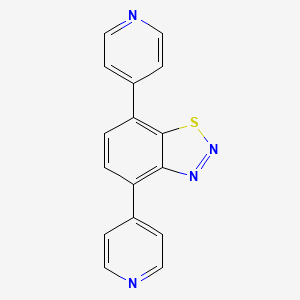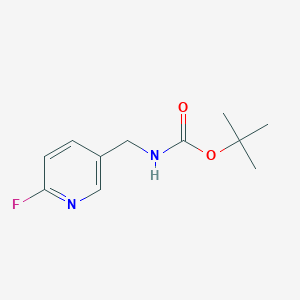
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a dioxaborolane ring, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-difluorophenol with 3-fluorophenylboronic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds when reacted with aryl halides in the presence of a palladium catalyst
Aplicaciones Científicas De Investigación
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable intermediate in the synthesis of drug candidates, as fluorine atoms can enhance the biological activity and metabolic stability of pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, influencing their function. The dioxaborolane ring can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other fluorinated compounds, such as:
3,5-Difluoro-2,4,6-trinitroanisole: This compound is also fluorinated and has applications in energetic materials.
2-Fluoropyridine: Another fluorinated compound used in organic synthesis and medicinal chemistry.
3,5-Difluoroaniline: A fluorinated aromatic amine with applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of fluorine atoms and the dioxaborolane ring, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C18H18BF3O3 |
|---|---|
Peso molecular |
350.1 g/mol |
Nombre IUPAC |
2-[4-(3,5-difluorophenoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BF3O3/c1-17(2)18(3,4)25-19(24-17)11-5-6-16(15(22)7-11)23-14-9-12(20)8-13(21)10-14/h5-10H,1-4H3 |
Clave InChI |
NMCNWKCMJREFLH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC(=CC(=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)

![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)
![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)

![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)

![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)


